2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
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Overview
Description
2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an isoquinoline ring fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 3,4-dihydroisoquinoline with acryloyl chloride, followed by the introduction of an acetamide group through amidation reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-4-yl)acetamide
- 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-6-yl)acetamide
- 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Uniqueness
The uniqueness of 2-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-14(18)16-7-6-12-10(8-13(15)17)4-3-5-11(12)9-16/h2-5H,1,6-9H2,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFEEWDZRDQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=CC=C2CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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